molecular formula C20H20N2O5S B2497551 2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione CAS No. 900136-91-6

2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione

Cat. No.: B2497551
CAS No.: 900136-91-6
M. Wt: 400.45
InChI Key: XNORZCOBZRYDRQ-UHFFFAOYSA-N
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Description

2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is a complex organic compound that features both an anthracene core and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of anthracene-9,10-dione, which is then subjected to sulfonylation using sulfonyl chloride derivatives. The resulting intermediate is further reacted with 4-(2-hydroxyethyl)piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The anthracene core can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted piperazine compounds.

Scientific Research Applications

2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione exerts its effects is complex and involves multiple molecular targets and pathways. The anthracene core can intercalate into DNA, disrupting its function and leading to cell death. The piperazine moiety can interact with various enzymes and receptors, modulating their activity. Additionally, the sulfonyl group can form covalent bonds with nucleophilic sites in proteins, further affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9,10-dione: A simpler analog without the piperazine and sulfonyl groups.

    4-(2-Hydroxyethyl)piperazine: Lacks the anthracene core and sulfonyl group.

    Sulfonylated anthracenes: Compounds with similar sulfonyl groups but different substituents on the anthracene core.

Uniqueness

2-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the piperazine moiety enhances its solubility and potential for biological interactions, while the sulfonyl group increases its chemical stability and reactivity.

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c23-12-11-21-7-9-22(10-8-21)28(26,27)14-5-6-17-18(13-14)20(25)16-4-2-1-3-15(16)19(17)24/h1-6,13,23H,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNORZCOBZRYDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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